3-(4-Methoxyphenoxy)-6-phenylpyridazine-4-carbonitrile
Description
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-22-15-7-9-16(10-8-15)23-18-14(12-19)11-17(20-21-18)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMKQUKSPNAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NN=C(C=C2C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Methoxyphenoxy)-6-phenylpyridazine-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenol with phenylhydrazine to form 4-methoxyphenylhydrazine. This intermediate is then reacted with 2-chloro-3-cyanopyridazine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-(4-Methoxyphenoxy)-6-phenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Methoxyphenoxy)-6-phenylpyridazine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-6-phenylpyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
3-{[2-(Morpholin-4-yl)ethyl]amino}-6-phenylpyridazine-4-carbonitrile
- Key Features: Replaces the 4-methoxyphenoxy group with a morpholine-ethylamino substituent.
- Pharmacological Relevance: Exhibits monoamine oxidase (MAO) inhibition, making it a candidate for treating depression .
4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile
- Key Features : Substitutes the nitrile group with a chlorine atom and introduces a 6-oxo group.
- Physical Properties : Molecular formula C₁₂H₈ClN₃O , molar mass 245.66 g/mol , predicted pKa -3.30 (indicating strong acidity) .
- Structural Impact : The oxo group facilitates hydrogen bonding, while the chloro group increases electrophilicity, altering reactivity compared to the target compound.
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Key Features : Pyrimidine core with methoxyphenyl, methylthio, and oxo substituents.
- Physical Data : Melting point 300°C , IR absorption at 2210 cm⁻¹ (C≡N stretch), NMR δ 7.45–6.85 ppm (aromatic protons) .
- Comparison: The methylthio group introduces steric bulk, reducing solubility relative to the target compound’s methoxyphenoxy group.
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- Key Features : Pyridine core with trifluoromethyl and oxo groups.
- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, enhancing stability and altering electronic distribution compared to the phenyl group in the target compound .
Physicochemical Properties
Pharmacological and Functional Differences
- MAO Inhibition : The morpholine derivative (Compound A) shows MAO inhibition, while the target compound’s bioactivity remains uncharacterized in the provided evidence .
- Hydrogen Bonding : Compounds with oxo groups (e.g., Compound B) exhibit stronger hydrogen-bonding capacity, which may enhance crystallinity or target binding .
Biological Activity
3-(4-Methoxyphenoxy)-6-phenylpyridazine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a methoxyphenoxy group and a phenyl group, which contributes to its unique biological properties. Its chemical formula is with a molecular weight of 304.34 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor of certain enzymes involved in cell proliferation, thus exhibiting potential anticancer properties.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes that play critical roles in various biochemical pathways, potentially leading to altered cellular responses.
- Receptor Binding: It may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Studies have shown that this compound possesses antibacterial properties against various pathogens.
- Anticancer Properties: Preliminary studies suggest potential antiproliferative effects on cancer cell lines, indicating its usefulness in cancer therapy.
Table 1: Summary of Biological Activities
Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies: A study demonstrated that the compound inhibited the growth of HeLa cells with an IC50 value in the low micromolar range, suggesting significant anticancer potential.
- Antimicrobial Activity: Research showed that the compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
- Molecular Docking Studies: Computational studies indicated favorable binding interactions with target proteins involved in cancer pathways, supporting its role as a lead compound in drug discovery.
Case Study 1: Anticancer Activity
In a controlled laboratory study, this compound was tested on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in cervical and lung carcinoma cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial activity. The study also assessed the compound's ability to disrupt biofilm formation, which is crucial for treating chronic infections.
Q & A
Q. What are the established synthetic routes for 3-(4-Methoxyphenoxy)-6-phenylpyridazine-4-carbonitrile, and how do reaction conditions influence yield and purity?
The synthesis of pyridazine derivatives typically involves cyclization or substitution reactions. For example, pyridazine-4-carbonitrile scaffolds can be synthesized via nucleophilic aromatic substitution (SNAr) using halogenated pyridazines and phenoxide nucleophiles under basic conditions . Methoxy and phenyl substituents are introduced via Suzuki coupling or Ullmann-type reactions, with yields optimized by controlling temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF). Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns, with methoxy protons appearing at δ 3.8–4.0 ppm and aromatic protons in δ 6.8–8.2 ppm. Carbonitrile groups exhibit sharp peaks at ~115 ppm in ¹³C NMR .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ expected for C₁₉H₁₄N₃O₂: 332.1038) .
Q. What are the key structural features of this compound, and how do they influence reactivity?
The pyridazine core with electron-withdrawing carbonitrile and electron-donating methoxyphenoxy groups creates a polarized electronic environment. This enhances susceptibility to electrophilic substitution at the phenyl ring and nucleophilic attack at the pyridazine C-5 position. The steric bulk of the 4-methoxyphenoxy group may hinder regioselectivity in further functionalization .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray analysis provides precise bond lengths and angles. For example:
- The pyridazine ring typically shows bond alternation (C–N: ~1.33 Å; C–C: ~1.39 Å).
- Dihedral angles between the pyridazine and phenyl rings range from 15–30°, indicating moderate conjugation .
- Methoxy groups adopt planar configurations (C–O–C angle: ~117°), confirmed by refinement with R-factor < 0.05 .
Q. How do computational methods (e.g., DFT) predict the compound’s electronic properties and potential bioactivity?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- HOMO-LUMO gaps (~4.5 eV), suggesting moderate reactivity.
- Electrostatic potential maps highlight nucleophilic regions (pyridazine N-atoms) and electrophilic sites (carbonitrile group).
- Molecular docking predicts interactions with biological targets (e.g., kinase enzymes) via hydrogen bonding and π-π stacking .
Q. What strategies address contradictory data in solubility and stability studies?
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved properties?
Q. What experimental controls are critical in assessing the compound’s catalytic or inhibitory activity?
- Positive/Negative Controls : Use known kinase inhibitors (e.g., staurosporine) in enzymatic assays.
- Blank Reactions : Exclude the compound to confirm activity is not solvent-mediated.
- Dose-Response Curves : Calculate IC₅₀ values with triplicate measurements to ensure reproducibility .
Methodological Guidelines
Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?
Q. What advanced techniques validate intermolecular interactions in solid-state forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
